molecular formula C21H21F3N2O2 B3468558 1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone

1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone

Cat. No.: B3468558
M. Wt: 390.4 g/mol
InChI Key: NFDZGTHSCLSLFB-UHFFFAOYSA-N
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Description

1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperazine with 4,5-difluoro-2-methylbenzoyl chloride, followed by further functionalization to introduce the ethanone moiety. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone
  • 1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-2-fluorophenyl]ethanone

Uniqueness

1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This gives it distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-12-8-17(22)18(23)11-16(12)21(28)26-6-4-25(5-7-26)20-9-13(2)15(14(3)27)10-19(20)24/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDZGTHSCLSLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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